REACTION_SMILES
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[Br:9][c:10]1[cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]([CH3:16])[cH:15]1.[CH3:3][NH:4][CH2:5][CH2:6][NH:7][CH3:8].[I-:1].[Na+:2].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[I:1][c:10]1[cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]([CH3:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)cc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCNC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
|
COc1cc(C)cc(I)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |